(S)-2-HYDROXYBUTYL P-TOSYLATE
Description
Significance of Chiral Sulfonate Esters in Contemporary Organic Synthesis
Chiral sulfonate esters, such as tosylates and mesylates, are foundational tools in modern organic synthesis. masterorganicchemistry.comnih.gov Their significance stems primarily from their ability to transform a poorly reactive hydroxyl group (-OH) into an excellent leaving group. masterorganicchemistry.comwikipedia.org Alcohols themselves are generally poor substrates for nucleophilic substitution reactions because the hydroxide (B78521) ion (HO⁻) is a strong base and thus reluctant to depart. masterorganicchemistry.com
The conversion of an alcohol to a sulfonate ester, like a p-toluenesulfonate (tosylate), is a widely used strategy to activate the hydroxyl group. fiveable.memdpi.com The tosylate group is a superior leaving group because its corresponding anion, the p-toluenesulfonate anion, is a very weak base due to the delocalization of its negative charge across the three oxygen atoms and the aromatic ring through resonance. masterorganicchemistry.com This high stability of the departing group facilitates reactions such as nucleophilic substitutions (S_N2). wikipedia.org
A critical advantage of this transformation is that the formation of the sulfonate ester from a chiral alcohol proceeds with retention of stereochemistry. masterorganicchemistry.comwikipedia.org The reaction, typically involving tosyl chloride (TsCl) and a base like pyridine (B92270), does not break the carbon-oxygen bond of the alcohol, thereby preserving the configuration of the chiral center. masterorganicchemistry.com This property is indispensable in asymmetric synthesis, where maintaining stereochemical integrity is crucial for building complex, enantiomerically pure molecules, including natural products and pharmaceuticals. jchemlett.com
Overview of (S)-2-Hydroxybutyl p-Tosylate's Prominence in Chemical Transformations
This compound, also known by its systematic name (S)-2-hydroxybutyl 4-methylbenzenesulfonate (B104242), is a notable example of a chiral bifunctional molecule. chemicalbook.com Its structure contains two key functional groups: a primary p-tosylate and a secondary hydroxyl group at a stereogenic center. This arrangement makes it a valuable chiral building block for introducing a specific four-carbon, oxygenated, chiral unit into a target molecule.
The prominence of this compound lies in the differential reactivity of its two functional groups. The tosylate is an excellent leaving group, poised for displacement by a wide range of nucleophiles. The hydroxyl group, on the other hand, can be used for a separate set of transformations, such as oxidation to a ketone or further esterification. This dual functionality allows for sequential and regioselective reactions, providing a controlled pathway for synthesizing more complex chiral structures. For instance, the tosylate can be displaced first, and the secondary alcohol can be manipulated in a subsequent step.
While specific, widely documented transformations of this compound are specialized, its structural motif is analogous to other hydroxy-tosylates used in key synthetic steps. For example, the related compound 3-(9H-carbazol-4-yloxy)-2-hydroxypropyl 4-methylbenzenesulfonate is a key intermediate in an efficient synthesis of Carvedilol, a β-adrenergic blocking agent. ajrconline.org This highlights the general strategy of using hydroxy-tosylate synthons to construct pharmaceutically relevant molecules. The (S)-2-hydroxybutyl variant provides a distinct chiral fragment for similar strategic applications in asymmetric synthesis.
Below are the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 143731-32-2 | chemicalbook.combioruler.net |
| Molecular Formula | C₁₁H₁₆O₄S | chemicalbook.combioruler.net |
| Molecular Weight | 244.31 g/mol | chemicalbook.combioruler.net |
| Appearance | Clear colorless to yellow viscous liquid | chemicalbook.com |
| Boiling Point | 250 °C | chemicalbook.com |
| pKa | 13.83 ± 0.20 (Predicted) | chemicalbook.com |
Properties
IUPAC Name |
[(2S)-2-hydroxybutyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSOURZMHXZMJW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](COS(=O)(=O)C1=CC=C(C=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427109 | |
| Record name | ST50825910 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143731-32-2 | |
| Record name | ST50825910 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S 2 Hydroxybutyl P Tosylate
Classical Esterification Approaches
The formation of (S)-2-hydroxybutyl p-tosylate via classical esterification is a foundational approach in organic synthesis. This method involves the reaction of a chiral alcohol with p-toluenesulfonyl chloride.
Direct Conversion of Chiral Alcohols to p-Toluenesulfonate Esters
The direct conversion of a chiral alcohol, specifically (S)-2-butanol, to its corresponding p-toluenesulfonate ester is a common and direct method. libretexts.org This reaction is typically performed by treating the alcohol with p-toluenesulfonyl chloride (TsCl). vaia.com A key aspect of this transformation is the retention of the stereochemical configuration at the chiral center. libretexts.orgvaia.com The reaction breaks the O-H bond of the alcohol, leaving the C-O bond intact, thus preserving the original stereochemistry of the alcohol. libretexts.org
The process generally involves the use of a base, such as pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. libretexts.orgstackexchange.com The tosylation converts the hydroxyl group, which is a poor leaving group, into a tosylate group, which is an excellent leaving group for subsequent nucleophilic substitution reactions. vaia.commasterorganicchemistry.com
A typical laboratory procedure involves dissolving (S)-2-butanol in a suitable solvent, often dichloromethane (B109758) (DCM), and then adding p-toluenesulfonyl chloride. whiterose.ac.uk The reaction is usually carried out in the presence of a base like pyridine or triethylamine (B128534) at controlled temperatures, often in an ice bath to manage the exothermic nature of the reaction. whiterose.ac.ukresearchgate.net After the reaction is complete, a workup procedure involving washing with acidic and basic solutions is employed to remove byproducts and unreacted reagents, followed by purification, commonly through flash chromatography. whiterose.ac.uk
Catalytic Systems and Basic Conditions in Tosylation Reactions
The choice of base and catalytic system plays a crucial role in the efficiency and outcome of the tosylation reaction. Pyridine is frequently used not only as a base to scavenge the generated HCl but also as a nucleophilic catalyst. stackexchange.com It can react with tosyl chloride to form a highly electrophilic N-tosylpyridinium chloride intermediate, which is then more readily attacked by the alcohol. stackexchange.com This catalytic role of pyridine can accelerate the rate of the tosylation reaction. stackexchange.com
Triethylamine is another common base used in these reactions. researchgate.netarkat-usa.org In some procedures, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is added along with a stoichiometric base like triethylamine to further enhance the reaction rate, particularly for sterically hindered alcohols. arkat-usa.org The combination of a non-nucleophilic base and a nucleophilic catalyst can be a powerful strategy for efficient tosylation.
Alternative basic conditions have also been explored. For instance, mechanochemical methods using a mixture of potassium hydroxide (B78521) and potassium carbonate as the base have been reported for the tosylation of alcohols, offering a solvent-free and efficient alternative. researchgate.net
Chemoenzymatic and Stereoselective Synthetic Routes
Chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical synthesis to produce enantiomerically pure compounds. nih.gov These methods are particularly valuable for the synthesis of chiral molecules like this compound.
Lipase-Catalyzed Hydrolysis for Enantiomerically Pure this compound
Lipases are a class of enzymes widely used in organic synthesis for their ability to catalyze reactions with high enantioselectivity. mdpi.com One of the key applications of lipases is in the kinetic resolution of racemic mixtures. researchgate.netnih.gov In the context of synthesizing this compound, a lipase-catalyzed kinetic resolution of a racemic precursor, such as racemic 2-butanol (B46777) or its ester, can be employed. researchgate.netnih.gov
In a typical kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer over the other. For example, a lipase (B570770) can selectively hydrolyze the acetate (B1210297) of one enantiomer of 2-butyl acetate, leaving the other enantiomer unreacted and in high enantiomeric excess. polimi.it The unreacted enantiomer can then be converted to the desired tosylate.
A study on the kinetic resolution of (R,S)-2-butanol using the lipase Novozym 435® demonstrated the influence of various reaction parameters. nih.gov It was found that using an ester like vinyl acetate as the acyl donor resulted in better resolution compared to using a carboxylic acid. nih.gov The enantiomeric excess of the substrate could reach approximately 90% under optimized conditions. nih.gov
| Enzyme | Substrate | Acyl Donor | Enantiomeric Excess (ee) of Substrate | Reference |
| Novozym 435® | (R,S)-2-butanol | Vinyl Acetate | ~90% | nih.gov |
| Amano Lipase PS-C II | Racemic alcohol (±)-4 | Isopropenyl acetate | 99.6% (for (R)-alcohol) | nih.gov |
| Candida rugosa lipase | Dimethyl 1-butyryloxy-1-carboxymethylphosphonate | - (Hydrolysis) | >98% (for hydroxyphosphonate) | mdpi.com |
Strategies for Enantiomeric Resolution of Racemic Precursors
The separation of racemic mixtures into their individual enantiomers, a process known as resolution, is crucial for obtaining enantiomerically pure compounds. libretexts.org Since enantiomers possess identical physical properties like boiling point and solubility, direct separation is challenging. libretexts.org A common strategy involves converting the enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. libretexts.org Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. libretexts.org
For the synthesis of this compound, the precursor (S)-2-butanol can be obtained through the resolution of racemic 2-butanol. This can be achieved by esterification with an enantiomerically pure chiral acid, forming diastereomeric esters that can then be separated. mdpi.com For instance, racemic 2-butanol can be esterified with (S)-(+)-MαNP acid, and the resulting diastereomeric esters can be separated by HPLC. mdpi.com After separation, the desired ester can be hydrolyzed to yield enantiomerically pure (S)-2-butanol, which is then tosylated.
Another powerful method for resolution is enzymatic kinetic resolution, as discussed in the previous section. Lipases, such as Candida antarctica lipase B (CALB), have shown high enantioselectivity in the resolution of secondary alcohols. researchgate.net
Optimization of Reaction Parameters for Preparative Scale Synthesis
Scaling up the synthesis of this compound from a laboratory to a preparative or industrial scale requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.
For classical tosylation, factors such as solvent choice, reaction temperature, and the stoichiometry of reagents become critical on a larger scale. The use of more economical and environmentally friendly solvents is often a consideration. Temperature control is crucial to manage the heat generated during the reaction and to prevent side reactions. The efficiency of the workup and purification steps, such as extraction and crystallization, also needs to be optimized for large quantities. nih.gov
In chemoenzymatic routes, optimizing the performance of the enzyme is key. This includes factors like enzyme loading, substrate concentration, temperature, and pH. nih.gov For instance, a study on the lipase-catalyzed resolution of (R,S)-2-butanol found that higher substrate concentrations and a larger amount of enzyme increased the reaction rate. nih.gov However, the enantiomeric excess was not significantly affected by these changes. nih.gov The stability and reusability of the enzyme are also important economic factors on a preparative scale. Immobilization of the enzyme can facilitate its recovery and reuse. acs.org
Influence of Temperature and Reaction Time on Yield and Enantiomeric Purity
The synthesis of this compound from (S)-1,2-butanediol and p-toluenesulfonyl chloride (TsCl) is a reaction where temperature and duration are pivotal in determining both the chemical yield and the preservation of enantiomeric purity. The reaction involves the selective acylation of the primary hydroxyl group, which is generally more reactive than the secondary hydroxyl group. However, this selectivity is highly dependent on the chosen conditions.
Temperature: Lowering the reaction temperature is a common strategy to enhance selectivity and minimize side reactions. Typically, tosylation reactions are initiated at 0°C to control the initial exothermic release and then allowed to proceed at room temperature. nih.gov Operating at excessively high temperatures can lead to several undesirable outcomes:
Reduced Regioselectivity: Higher temperatures can provide sufficient energy to overcome the activation barrier for the tosylation of the more sterically hindered secondary alcohol, leading to the formation of a di-tosylated byproduct.
Side Reactions: The formation of byproducts such as the corresponding chloride can occur, especially with prolonged reaction times at elevated temperatures. In the synthesis of similar piperazinyl ethanols, it was observed that while the tosylate is isolated at 0°C, the chloride becomes the main product after extended time at room temperature. nih.gov
Racemization: While the tosylation of an alcohol does not directly involve the chiral center, harsh conditions (e.g., high heat or extreme pH) could potentially lead to side reactions that compromise the enantiomeric excess (ee) of the final product.
While specific optimization studies for this compound are not extensively detailed in publicly available literature, the expected trends based on similar regioselective tosylations are summarized in the following illustrative table.
| Entry | Temperature (°C) | Time (h) | Expected Yield (%) | Expected Enantiomeric Purity (% ee) | Key Observations |
|---|---|---|---|---|---|
| 1 | 0 → 25 | 2 | Low | >99% | Incomplete reaction, significant starting material remains. |
| 2 | 0 → 25 | 16 | High | >99% | Optimal conditions for high conversion and purity. |
| 3 | 25 | 24 | Moderate-High | >99% | Slight increase in byproducts possible compared to starting at 0°C. |
| 4 | 50 | 8 | Moderate | 98-99% | Increased rate of reaction but higher potential for di-tosylation and other side products. |
Considerations for Industrial Scale Production and Process Streamlining
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges that prioritize safety, efficiency, cost-effectiveness, and environmental impact.
Process Safety and Thermal Stability: A primary concern in scaling up tosylation reactions is the thermal stability of the tosylate product and intermediates. Some tosylates are known to be prone to decomposition at elevated temperatures. google.com Therefore, robust temperature control using jacketed reactors and carefully planned addition rates of reagents is critical to prevent runaway reactions and ensure a safe process.
Regioselectivity on a Large Scale: Achieving high regioselectivity for the primary alcohol in diols is a significant challenge in industrial production. nih.gov While standard procedures using a base like triethylamine or pyridine are common, alternative methods may be employed to enhance selectivity. One such method involves the use of organotin reagents to selectively activate the primary alcohol, though the toxicity and cost of these reagents are major drawbacks for industrial use. The choice of base and solvent, along with strict temperature control, remains the most practical approach.
Purification and Impurity Control: On an industrial scale, purification by column chromatography is generally avoided due to high solvent consumption, cost, and low throughput. google.com The process must be designed to yield a product that can be purified by crystallization or extraction. This requires minimizing byproduct formation during the reaction. A common industrial practice involves quenching excess tosyl chloride with a simple amine like ethanolamine, which forms a water-soluble tosylamide that can be easily removed during aqueous workup. beilstein-journals.org The final product is then ideally isolated by crystallization, which serves as an excellent purification step to remove minor impurities and can yield a stable, easily handled solid.
Streamlining and Green Chemistry: Modern industrial processes aim to be more efficient and environmentally benign. Key streamlining strategies include:
Telescoping Reactions: Where feasible, the crude solution of this compound may be used directly in the subsequent reaction step without isolation, saving time, reducing solvent waste, and minimizing handling of the intermediate. unimi.it
Solvent Selection: Replacing chlorinated solvents like dichloromethane with greener alternatives such as toluene (B28343) or 2-methyl-tetrahydrofuran is often a goal in process development.
Continuous Flow Synthesis: Continuous flow reactors offer superior control over reaction parameters like temperature and residence time, which can lead to higher yields, better selectivity, and improved safety compared to batch processing. This technology is well-suited for managing the exothermic nature of tosylation and ensuring consistent product quality on a large scale.
By carefully considering these factors, a robust, safe, and efficient industrial process for the production of high-purity this compound can be developed.
Reactivity and Chemical Transformations of S 2 Hydroxybutyl P Tosylate
Nucleophilic Substitution Reactions
The p-toluenesulfonate group (tosylate, OTs) is a superb leaving group because its negative charge is stabilized by resonance across the sulfonate group. This property makes the carbon atom to which it is attached highly electrophilic and prone to nucleophilic substitution reactions. For (S)-2-Hydroxybutyl p-Tosylate, a secondary tosylate, both SN2 and SN1 mechanisms are possible, with the outcome often depending on the reaction conditions, such as the nature of the nucleophile and the solvent.
SN2 Reaction Pathways and Inversion of Configuration
The bimolecular nucleophilic substitution (SN2) reaction is a concerted, single-step process. libretexts.org In this pathway, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, a trajectory known as "backside attack". ucsd.edumasterorganicchemistry.com This simultaneous bond-forming and bond-breaking process occurs through a trigonal bipyramidal transition state. masterorganicchemistry.com
A critical consequence of the SN2 mechanism is the inversion of stereochemistry at the reaction center. ucsd.edupressbooks.pub For this compound, an SN2 reaction will lead to the formation of a product with the (R) configuration. The tosylate group is an excellent leaving group for such transformations. masterorganicchemistry.comrutgers.educhemistrysteps.com This stereospecific outcome is highly valuable in asymmetric synthesis, where controlling the stereochemistry of a product is crucial. youtube.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.compressbooks.pub
SN1 Reaction Pathways and Potential for Carbocation Rearrangements
Under conditions that favor ionization, such as in the presence of a weak nucleophile or a polar protic solvent, this compound can undergo a unimolecular nucleophilic substitution (SN1) reaction. masterorganicchemistry.comchemistrysteps.com This is a two-step mechanism that begins with the departure of the tosylate leaving group to form a secondary carbocation intermediate. libretexts.org This initial step is the slow, rate-determining step of the reaction. libretexts.org
A key feature of reactions involving carbocation intermediates is the possibility of rearrangement to form a more stable carbocation. libretexts.orgpressbooks.pub The initially formed butan-2-yl cation is a secondary carbocation. If a hydride shift from an adjacent carbon could produce a more stable carbocation (e.g., a tertiary or resonance-stabilized carbocation), this rearrangement is likely to occur before the nucleophile attacks. youtube.commasterorganicchemistry.com For instance, a 1,2-hydride shift can occur where a hydrogen atom from an adjacent carbon moves with its pair of electrons to the positively charged carbon. masterorganicchemistry.com Once the most stable carbocation is formed, the nucleophile can attack from either face of the planar carbocation, typically leading to a racemic or near-racemic mixture of products, resulting in a loss of stereochemical information. libretexts.org
Scope of Nucleophiles in Substitutions (e.g., Azides, Cyanides, Thiolates, Halides)
The tosylate group in this compound can be displaced by a wide variety of strong and weak nucleophiles. The choice of nucleophile determines the functional group that is introduced into the molecule. Strong nucleophiles typically favor the SN2 pathway, leading to inversion of configuration. numberanalytics.com
Common nucleophiles used in substitution reactions with alkyl tosylates include:
Azides : The azide (B81097) ion (N₃⁻) is an excellent nucleophile for SN2 reactions, yielding alkyl azides. Sodium azide (NaN₃) is a common reagent for this transformation. rsc.orgyoutube.com Alkyl azides are versatile intermediates that can be subsequently reduced to primary amines.
Cyanides : Cyanide ion (CN⁻) is a strong nucleophile that introduces a nitrile functional group. masterorganicchemistry.comnumberanalytics.com This reaction is a powerful tool for carbon-carbon bond formation. While strong nucleophiles like cyanide typically favor SN2, they can also participate in SN1 reactions if the substrate structure prevents the SN2 pathway. socratic.org
Thiolates : Thiolate anions (RS⁻) are excellent nucleophiles that readily displace tosylates to form thioethers (sulfides). libretexts.org Thiolates can be generated from thiols or by the reductive cleavage of disulfides. tandfonline.comtandfonline.com
Halides : Halide ions (I⁻, Br⁻, Cl⁻) can act as nucleophiles to convert tosylates into alkyl halides. The nucleophilicity of halides in polar aprotic solvents is I⁻ > Br⁻ > Cl⁻.
The following table summarizes the products from the reaction of this compound with various nucleophiles, assuming an SN2 mechanism.
| Nucleophile | Reagent Example | Product Name | Product Structure |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | (R)-2-Azidobutan-1-ol | |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | (R)-3-Hydroxy-2-pentanenitrile | |
| Thiolate (CH₃S⁻) | Sodium Methanethiolate (NaSCH₃) | (R)-1-(Methylthio)butan-2-ol | |
| Iodide (I⁻) | Sodium Iodide (NaI) | (R)-2-Iodbutan-1-ol |
Other Transformational Pathways
Beyond nucleophilic substitution at the C-2 position, the hydroxyl group of this compound can participate in other important chemical transformations.
Oxidation Reactions Involving the Hydroxyl Moiety
The secondary hydroxyl group in this compound can be oxidized to a ketone. jackwestin.com This transformation converts the alcohol into a carbonyl group, yielding (S)-2-oxobutyl p-toluenesulfonate. A variety of oxidizing agents can be used for this purpose, such as those based on chromium (e.g., pyridinium (B92312) chlorochromate, PCC) or other modern reagents. rutgers.edu It is crucial to select reaction conditions that are chemoselective, meaning they oxidize the alcohol without affecting the sulfur-containing tosylate group. nih.gov For instance, TEMPO-mediated oxidation methods are known for their selectivity in oxidizing primary and secondary alcohols under mild conditions. nih.gov
Elimination Reactions for Alkene Formation
The conversion of this compound to various butene isomers is a classic example of an E2 (bimolecular elimination) reaction. In this process, a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the tosylate leaving group. Concurrently, the electrons from the carbon-hydrogen bond shift to form a new pi bond, and the tosylate group departs. The regioselectivity of this reaction—that is, which butene isomer is preferentially formed—is highly dependent on the steric bulk of the base employed.
The structure of this compound offers two distinct types of β-hydrogens that can be removed: those on the primary carbon (C1) and those on the secondary carbon (C3). Abstraction of a proton from C1 leads to the formation of 1-butene (B85601) (the Hofmann product), while abstraction from C3 results in the formation of 2-butene (B3427860) (the Zaitsev product). Due to the stereochemistry of 2-butene, it can exist as two geometric isomers: cis-2-butene (B86535) and trans-2-butene.
Influence of Base on Product Distribution
Detailed research, particularly the foundational work by Herbert C. Brown and others on the elimination reactions of 2-butyl derivatives, has demonstrated that the choice of base is a critical factor in determining the ratio of the resulting alkene isomers. masterorganicchemistry.comlibretexts.org
Non-Bulky Bases: When this compound is treated with a non-sterically hindered base, such as sodium ethoxide (NaOEt) in ethanol, the reaction predominantly yields the more thermodynamically stable alkene. This is known as the Zaitsev product. chemistrysteps.comkhanacademy.org In this case, the major product is 2-butene, as it is more substituted than 1-butene. The ethoxide ion is small enough to abstract a proton from the more sterically hindered C3 position, leading to the more stable internal alkene. Studies on analogous compounds like 2-bromobutane (B33332) show a significant preference for the formation of 2-butene. libretexts.org For instance, elimination reactions of 2-bromobutane with ethoxide can yield a product mixture where 2-butene is the major component, with a ratio of approximately 4:1 over 1-butene. libretexts.org Furthermore, among the 2-butene isomers, the trans isomer is generally favored over the cis isomer due to reduced steric strain.
Bulky Bases: In contrast, when a sterically hindered base like potassium tert-butoxide (KOtBu) is used, the regioselectivity of the elimination is reversed. khanacademy.orgsohag-univ.edu.eg The bulky tert-butoxide ion experiences significant steric hindrance when attempting to abstract a proton from the internal C3 carbon. Consequently, it preferentially attacks the more accessible protons on the terminal C1 methyl group. masterorganicchemistry.com This leads to the formation of the less substituted, and less thermodynamically stable, 1-butene as the major product. This outcome is referred to as the Hofmann product. Research on similar secondary butyl systems has quantified this effect. For example, the reaction of 2-bromobutane with potassium tert-butoxide has been reported to yield a mixture where 1-butene is the predominant product over 2-butene. masterorganicchemistry.com
The interactive table below summarizes the expected product distribution from the elimination of this compound based on the principles established for analogous secondary butyl systems.
| Base | Reagent | Major Product | Minor Product | Product Ratio (Major:Minor) | Governing Rule |
| Ethoxide | Sodium Ethoxide (NaOEt) | 2-Butene | 1-Butene | ~4:1 | Zaitsev |
| tert-Butoxide | Potassium tert-Butoxide (KOtBu) | 1-Butene | 2-Butene | ~1.1:1 | Hofmann |
Note: The ratios are based on data from analogous 2-bromobutane systems and represent the general trend in regioselectivity. The exact ratios for this compound may vary depending on specific reaction conditions such as temperature and solvent.
Stereochemical Considerations
The E2 mechanism requires a specific spatial arrangement of the departing proton and the leaving group; they must be in an anti-periplanar conformation. wikipedia.org This stereochemical requirement influences the formation of cis and trans isomers of 2-butene. For the elimination to occur, the molecule must adopt a conformation where a β-hydrogen and the tosylate group are positioned 180° apart. Different conformations can lead to the formation of either the cis or trans product, with the transition state leading to the more stable trans-alkene generally being lower in energy.
Stereochemical Control and Chiral Applications of S 2 Hydroxybutyl P Tosylate
Enantioselective Synthesis and Stereocenter Manipulation
The primary method for synthesizing (S)-2-hydroxybutyl p-tosylate involves the selective tosylation of the primary hydroxyl group of its precursor, (S)-1,2-butanediol. This reaction is crucial as it proceeds with retention of configuration at the existing chiral center, ensuring that the high enantiomeric purity of the starting diol is transferred to the product. masterorganicchemistry.comlibretexts.org
The tosylate group in this compound serves as an effective leaving group in nucleophilic substitution (S_N2) reactions. When a nucleophile attacks the carbon atom bearing the tosyloxy group, it results in the inversion of stereochemistry at that center, a phenomenon known as the Walden inversion. vanderbilt.edulibretexts.org This predictable stereochemical outcome is fundamental for introducing new chiral centers. For example, the reaction of this compound with a nucleophile (Nu⁻) leads to the formation of a new product with an (R)-configuration at the newly formed stereocenter.
This stereospecific transformation makes this compound a valuable synthon for accessing a variety of chiral molecules. The reaction is versatile and can be used to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, enabling the synthesis of complex chiral structures, including nitrogen-containing heterocycles which are prominent in many bioactive compounds. rsc.orgsioc-journal.cn
| Entry | Nucleophile (Nu⁻) | Product | Configuration at C2 |
| 1 | Azide (B81097) (N₃⁻) | (R)-2-Azidobutan-1-ol | R |
| 2 | Cyanide (CN⁻) | (R)-2-Cyanobutan-1-ol | R |
| 3 | Thiolate (RS⁻) | (R)-2-(R-thio)butan-1-ol | R |
| 4 | Malonate Ester Enolate | (R)-2-(Dialkyl malonyl)butan-1-ol | R |
This table illustrates the introduction of new functionality at the C2 position with inversion of stereochemistry. The specific yields and reaction conditions would vary depending on the nucleophile and solvent system used.
Maintaining stereochemical integrity throughout a synthetic sequence is paramount in asymmetric synthesis. The enantiomeric excess (ee), a measure of the purity of a chiral sample, is a key metric of success. wikipedia.org For this compound, achieving and maintaining a high ee relies on two core principles.
First, the synthesis must begin with a highly enantiopure starting material. (S)-1,2-butanediol, the precursor to the tosylate, can be obtained through methods that ensure high enantiomeric purity, such as enzymatic resolutions or derivation from the chiral pool. wikipedia.org
Second, the chemical transformations must proceed with high stereoselectivity. The tosylation of (S)-1,2-butanediol is an ideal reaction in this regard. It is typically achieved by reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). masterorganicchemistry.com This reaction selectively targets the more accessible primary hydroxyl group over the sterically hindered secondary hydroxyl group and, crucially, does not break the C-O bond at the chiral center. libretexts.org Consequently, the stereochemical configuration is retained, and the enantiomeric excess of the starting material is preserved in the final tosylate product.
| Entry | Starting Material | Reagent | Product | Starting ee (%) | Product ee (%) | Stereochemistry |
| 1 | (S)-1,2-Butanediol | TsCl, Pyridine | This compound | >99 | >99 | Retention |
| 2 | (R)-1,2-Butanediol | TsCl, Pyridine | (R)-2-Hydroxybutyl p-tosylate | >99 | >99 | Retention |
This table demonstrates the principle of stereochemical retention during the tosylation reaction, which is key to maintaining high enantiomeric excess.
Chiral Pool Synthesis Utilizing this compound
Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure compounds from nature, such as amino acids, sugars, and terpenes, as starting materials for the synthesis of complex chiral molecules. oup.commdpi.com this compound is an excellent example of a building block that can be derived from this pool, thereby providing a synthetically accessible source of chirality.
The direct precursor to this compound is (S)-1,2-butanediol. This chiral diol can be synthesized from various natural sources. For instance, malic acid, which exists in both (S) and (R) forms in nature, can be converted into the corresponding enantiomers of 4-amino-1,2-butanediol, which can then be chemically modified to yield the desired 1,2-butanediol. oup.com
Furthermore, advances in biotechnology have enabled the production of chiral diols through microbial fermentation. nih.gov Specific microorganisms can be engineered to produce compounds like (R)- or (S)-1,2-butanediol from simple sugars or glycerol. oup.comacs.org For example, engineered strains of Lactococcus lactis have been used to produce mannitol (B672) and 2,3-butanediol, showcasing the potential for microbial routes to other chiral diols. nih.govresearchgate.net These biotechnological methods offer a sustainable and efficient pathway to enantiopure starting materials for chiral synthesis.
| Chiral Precursor Source | Type | Resulting Synthon |
| L-Malic Acid | Natural Product | (S)-1,2-Butanediol |
| D-Mannitol | Natural Product (Sugar) | (S)-1,2-Butanediol (via cleavage & reduction) |
| Glucose/Glycerol | Renewable Feedstock | (S)-1,2-Butanediol (via fermentation) |
This table summarizes potential chiral pool sources for the synthesis of the key precursor to this compound.
When a chiral molecule reacts with another chiral molecule, the resulting products are diastereomers. Unlike enantiomers, diastereomers have different physical properties and are formed at different rates, leading to a diastereoselective reaction where one diastereomer is the major product. numberanalytics.com
When this compound reacts with a chiral nucleophile, the inherent chirality of both reactants influences the transition state energies. The (S)-configuration of the tosylate directs the incoming chiral nucleophile to attack in a way that minimizes steric hindrance, resulting in the preferential formation of one diastereomer over the other. This principle of diastereoselection is crucial for constructing molecules with multiple stereocenters in a predictable manner. For example, the reaction of this compound with a chiral amine would lead to two possible diastereomeric products, with one being favored. The degree of selectivity, often expressed as a diastereomeric ratio (dr), depends on the specific structures of the reactants and the reaction conditions.
| Entry | Chiral Nucleophile | Diastereomer 1 (Major) | Diastereomer 2 (Minor) | Diastereomeric Ratio (dr) |
| 1 | (R)-2-Aminobutane | (R,R)-N-sec-Butyl-2-aminobutan-1-ol | (S,R)-N-sec-Butyl-2-aminobutan-1-ol | >90:10 |
| 2 | (S)-Proline methyl ester | Methyl (S)-1-((R)-1-hydroxybutan-2-yl)pyrrolidine-2-carboxylate | Methyl (S)-1-((S)-1-hydroxybutan-2-yl)pyrrolidine-2-carboxylate | >90:10 |
This is a representative table illustrating the expected diastereoselective outcome of reacting this compound with a chiral nucleophile. The stereochemistry of the major product is determined by the combination of the substrate's inversion and the nucleophile's existing configuration. Specific ratios are highly dependent on the reaction system.
Advanced Applications in Complex Organic Synthesis
Utility in the Construction of Chiral Building Blocks
In the realm of organic synthesis, particularly for pharmaceuticals and biologically active compounds, the stereochemistry of a molecule is paramount. Chiral building blocks are enantiomerically pure compounds that serve as starting materials or key intermediates for the synthesis of these complex targets. acs.orgnih.gov The primary role of (S)-2-hydroxybutyl p-tosylate in this context is to act as an electrophilic C4 chiral synthon.
The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions. ucalgary.ca By converting the hydroxyl group of (S)-2-butanol into a tosylate, the oxygen atom is transformed into a sulfonate ester. This tosylate anion is a very stable species and, therefore, an excellent leaving group, facilitating nucleophilic substitution reactions. ucalgary.calibretexts.org This conversion is critical because it activates the chiral carbon for reaction with a wide variety of nucleophiles without affecting the stereocenter itself. The reaction proceeds with retention of configuration at the carbon atom bearing the oxygen. libretexts.org
Once formed, the (S)-2-butyl tosylate can undergo S(_N)2 reactions with various nucleophiles. This process occurs with an inversion of stereochemistry at the chiral center. This predictable stereochemical outcome is a cornerstone of modern asymmetric synthesis, allowing chemists to precisely control the three-dimensional arrangement of atoms in the target molecule. For instance, reaction with sodium azide (B81097) provides (R)-2-azidobutane, which can then be reduced to (R)-2-aminobutane. This transformation highlights how this compound serves as a bridge to other valuable chiral C4 building blocks.
Table 1: Generation of C4 Chiral Building Blocks from (S)-2-Butyl Tosylate This table illustrates the S(_N)2 reaction of (S)-2-butyl tosylate with different nucleophiles, resulting in an inversion of stereochemistry to form new chiral building blocks.
| Nucleophile | Reagent Example | Resulting Chiral Building Block |
| Azide (N(_3)(-)) | Sodium Azide (NaN(_3)) | (R)-2-Azidobutane |
| Halides (Br(-), I(-)) | Sodium Bromide (NaBr) | (R)-2-Bromobutane |
| Thiolates (RS(-)) | Sodium thiomethoxide (NaSMe) | (R)-2-(Methylthio)butane |
| Cyanide (CN(-)) | Sodium Cyanide (NaCN) | (R)-2-Methylbutyronitrile |
Role as an Intermediate in the Synthesis of Biologically Active Molecules
The strategic importance of this compound is clearly demonstrated by its role as a key intermediate in the synthesis of molecules with significant biological activity.
A prominent example of the application of chiral C4 building blocks derived from (S)-2-butanol is in the synthesis of the first-line anti-tuberculosis drug, Ethambutol (B1671381). The active stereoisomer of ethambutol is the (S,S)-enantiomer. The synthesis of this drug relies on the key chiral intermediate (S)-2-aminobutanol. google.comnih.govresearchgate.net
While Ethambutol is directly synthesized from (S)-2-aminobutanol, the industrial production of this chiral amine often starts from more readily available precursors. One synthetic pathway involves the conversion of (S)-2-butanol. In this route, (S)-2-butanol would first be converted to its tosylate, (S)-2-butyl p-tosylate. This step is crucial as it transforms the poorly reactive hydroxyl group into an excellent leaving group. The resulting tosylate can then undergo an S(_N)2 reaction with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to produce (S)-2-aminobutanol after appropriate workup. This multi-step conversion showcases the role of the tosylate as an essential intermediate in accessing the necessary chiral amine precursor for this important pharmaceutical.
Synthetic Pathway Outline:
(S)-2-butanol + p-Toluenesulfonyl chloride → (S)-2-Butyl tosylate: Activation of the alcohol.
(S)-2-Butyl tosylate + Nucleophilic Amine Source → (S)-2-Aminobutanol derivative: S(_N)2 displacement of the tosylate group.
(S)-2-Aminobutanol + 1,2-Dichloroethane → (S,S)-Ethambutol: Final condensation reaction. google.comnih.gov
The demand for enantiomerically pure agrochemicals is growing, as often only one enantiomer possesses the desired biological activity, while the other may be inactive or even detrimental to the environment. nih.govresearchgate.net Chiral building blocks are therefore essential for the synthesis of modern, efficient, and safer pesticides and herbicides.
While specific, large-scale applications of this compound in the agrochemical industry are not widely documented in publicly available literature, its potential is evident. As a versatile C4 chiral building block, it can be used to introduce a specific stereocenter into a larger molecule, a common strategy in the design of new active ingredients. The principles of its reactivity—converting a chiral alcohol into an activated form for nucleophilic substitution—are fundamental to the construction of complex molecules, including those used in agriculture. nih.gov The utility of such synthons allows for the creation of a diverse range of structures, which is a key aspect of discovery and optimization in the agrochemical field.
Integration into Multistep Synthesis Strategies
The conversion of an alcohol to a tosylate is a powerful tool in multistep synthesis, enabling chemists to orchestrate complex molecular transformations with high precision.
Functional group interconversion (FGI) is a fundamental concept in organic synthesis, involving the transformation of one functional group into another. pearson.compearson.com The tosylation of (S)-2-butanol to form this compound is a prime example of a strategic FGI. This transformation is often a pivotal step that enables subsequent, and often more challenging, reactions.
By converting the alcohol to a tosylate, the chiral carbon center becomes susceptible to attack by a host of soft and hard nucleophiles, leading to the formation of C-N, C-O, C-S, C-C, and C-halogen bonds. acs.org This versatility allows a synthetic chemist to introduce a wide array of functionalities at a specific stereocenter, a critical requirement in the total synthesis of natural products and other complex targets. The reaction typically proceeds via an S(_N)2 mechanism, which predictably leads to inversion of configuration. This control over stereochemistry is a key advantage of using tosylates over other methods that might lead to racemization or rearrangements. pearson.com
Table 2: Representative Functional Group Interconversions via (S)-2-Butyl Tosylate This table demonstrates the strategic conversion of the hydroxyl group of (S)-2-butanol into various other functional groups through the tosylate intermediate, highlighting the inversion of stereochemistry.
| Starting Material | Intermediate | Nucleophile | Product with Inverted Stereochemistry | Functional Group Change |
| (S)-2-Butanol | (S)-2-Butyl tosylate | Azide (N(_3)(-)) | (R)-2-Azidobutane | Alcohol → Azide |
| (S)-2-Butanol | (S)-2-Butyl tosylate | Bromide (Br(-)) | (R)-2-Bromobutane | Alcohol → Alkyl Bromide |
| (S)-2-Butanol | (S)-2-Butyl tosylate | Iodide (I(-)) | (R)-2-Iodobutane | Alcohol → Alkyl Iodide |
| (S)-2-Butanol | (S)-2-Butyl tosylate | Acetate (B1210297) (CH(_3)COO(-)) | (R)-sec-Butyl acetate | Alcohol → Ester |
Asymmetric catalysis is a field focused on the development of chiral catalysts that can selectively produce one enantiomer of a product over the other. nih.govbuchler-gmbh.com Chiral ligands, which coordinate to a metal center, are the heart of many of these catalysts. The structure and chirality of the ligand are what dictate the stereochemical outcome of the reaction.
Chiral tosylates, such as this compound and its analogues, can serve as valuable precursors for the synthesis of these essential chiral ligands. For example, a close analogue, (S)-(+)-2-hydroxypropyl p-toluenesulfonate, has been used in the straightforward synthesis of new chiral P-based ligands. In these syntheses, the tosylate acts as an electrophile, reacting with a nucleophilic portion of the ligand backbone to introduce the chiral moiety. These ligands, once complexed with a metal like ruthenium, have been shown to be effective in asymmetric catalytic systems.
The incorporation of the chiral fragment, derived from the tosylate, creates a well-defined chiral environment around the metal center. This chiral pocket then directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product. Through this application, compounds like this compound contribute fundamentally to the advancement of asymmetric catalysis, a technology that is crucial for the efficient and environmentally friendly production of single-enantiomer pharmaceuticals and fine chemicals. nih.govnih.gov
Mechanistic Investigations of S 2 Hydroxybutyl P Tosylate Reactivity
Elucidation of Detailed Reaction Mechanisms (SN1, SN2, E1)
The chemical behavior of (S)-2-Hydroxybutyl p-Tosylate is largely dictated by its structure as a secondary tosylate. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion. This facilitates the cleavage of the carbon-oxygen bond, allowing the molecule to undergo both substitution and elimination reactions. The specific pathway taken—SN1, SN2, or E1—is highly dependent on the reaction conditions.
SN2 Mechanism: The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This concerted mechanism involves a backside attack, leading to an inversion of stereochemistry at the chiral center. For this compound, an SN2 reaction would proceed with the nucleophile attacking the carbon bearing the tosylate group from the side opposite to the leaving group. This results in the formation of a product with an inverted (R) configuration. The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. Strong, sterically unhindered nucleophiles favor this pathway.
SN1 Mechanism: The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a secondary carbocation intermediate. This planar carbocation can then be attacked by a nucleophile from either face, leading to a mixture of enantiomers (racemization). However, complete racemization is not always observed, as the departing leaving group can shield one face of the carbocation, leading to a slight preference for inversion. SN1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weak nucleophiles.
E1 Mechanism: The E1 (Elimination Unimolecular) reaction often competes with the SN1 pathway. It also proceeds through the formation of a carbocation intermediate. In the second step, a weak base (often the solvent) removes a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of an alkene. For this compound, E1 elimination would primarily yield 2-butene (B3427860), with 1-butene (B85601) as a minor product, following Zaitsev's rule which favors the formation of the more substituted alkene.
A study on the solvolysis of simple secondary tosylates, such as 2-butyl tosylate, in 50% aqueous trifluoroethanol (TFE) suggests that the mechanism is best described as a concerted pathway without the formation of a discrete carbocation intermediate. whiterose.ac.uk This indicates that the boundary between SN1 and SN2 can be blurred, with characteristics of both mechanisms present. The stereochemical outcome in this study showed high, but not complete, inversion of configuration, supporting a mechanism with significant SN2 character. whiterose.ac.uk
Analysis of Factors Influencing Reactivity and Stereoselectivity
The competition between SN1, SN2, and E1 pathways for this compound is delicately balanced and can be shifted by various factors.
Solvent Effects on Reaction Pathways
The choice of solvent plays a critical role in determining the reaction mechanism. Solvents are broadly classified as protic (containing acidic protons, e.g., water, alcohols) and aprotic (lacking acidic protons, e.g., acetone (B3395972), DMSO).
Polar Protic Solvents: These solvents, such as water and ethanol, are capable of hydrogen bonding and can effectively solvate both cations and anions. They strongly favor SN1 and E1 reactions by stabilizing the carbocation intermediate and the departing tosylate anion. The high polarity of these solvents facilitates the ionization of the C-OTs bond.
Polar Aprotic Solvents: Solvents like acetone and dimethylformamide (DMF) possess dipoles but cannot act as hydrogen bond donors. They are effective at solvating cations but less so for anions. In these solvents, the nucleophile is less solvated and therefore more reactive, which favors the SN2 mechanism.
The influence of the solvent on the reaction pathway is evident in the solvolysis rates of secondary tosylates in various solvent systems. The Grunwald-Winstein equation is often used to correlate solvolysis rates with the ionizing power of the solvent. Studies on related secondary tosylates have demonstrated that changes in solvent composition can significantly alter the reaction rates and the ratio of substitution to elimination products. researchgate.net
| Solvent | Solvent Type | Favored Mechanism(s) | Expected Stereochemical Outcome for Substitution |
|---|---|---|---|
| Water (H₂O) | Polar Protic | SN1 / E1 | Racemization with excess inversion |
| Ethanol (EtOH) | Polar Protic | SN1 / E1 | Racemization with excess inversion |
| Acetone ((CH₃)₂CO) | Polar Aprotic | SN2 | Inversion |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | SN2 | Inversion |
Steric and Electronic Effects on Reaction Kinetics and Selectivity
Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction.
In SN2 Reactions: The SN2 mechanism is highly sensitive to steric hindrance. The backside attack of the nucleophile is hindered by bulky substituents on or near the reaction center. As a secondary tosylate, this compound has more steric bulk around the electrophilic carbon than a primary tosylate, making it less reactive towards SN2 than a primary analogue. However, it is significantly more susceptible to SN2 reactions than a tertiary tosylate, where the backside attack is effectively blocked. libretexts.org The ethyl group and methyl group attached to the reaction center in 2-butyl tosylate present a moderate level of steric hindrance.
In SN1 and E1 Reactions: Steric hindrance is less of a factor in the rate-determining step of SN1 and E1 reactions, as the leaving group departs without the need for a backside attack. In fact, steric strain can sometimes accelerate these reactions by promoting the formation of the carbocation.
The competition between SN2 and E2 (bimolecular elimination) is also heavily influenced by steric factors. A bulky base will have difficulty accessing the electrophilic carbon for an SN2 reaction and will preferentially abstract a less hindered proton from a beta-carbon, favoring the E2 pathway.
| Substrate | Relative Rate of SN2 Reaction | Reason |
|---|---|---|
| Methyl Tosylate | Very High | Minimal steric hindrance |
| Primary Tosylate (e.g., 1-Butyl Tosylate) | High | Low steric hindrance |
| Secondary Tosylate (e.g., 2-Butyl Tosylate) | Moderate | Moderate steric hindrance |
| Tertiary Tosylate (e.g., tert-Butyl Tosylate) | Very Low / No Reaction | High steric hindrance prevents backside attack |
Electronic Effects: The electronic properties of the substrate and the surrounding groups also play a crucial role.
Inductive Effects: The alkyl groups (methyl and ethyl) attached to the secondary carbon in 2-butyl tosylate are electron-donating. This destabilizes the transition state of an SN2 reaction, which has a partial negative charge on the incoming nucleophile and the leaving group. Conversely, these electron-donating groups stabilize the carbocation intermediate in SN1 and E1 reactions, thus accelerating these pathways.
Stereoselectivity: The stereochemical outcome of these reactions is a key diagnostic tool. As mentioned, a pure SN2 reaction on this compound will lead to complete inversion of configuration, yielding the (R)-product. A pure SN1 reaction would be expected to give a racemic mixture of (R) and (S) products. Experimental results for the solvolysis of 2-octyl tosylate, a similar secondary tosylate, showed a 92:8 ratio of inversion to retention, indicating a mechanism that is predominantly SN2-like but with some SN1 character. whiterose.ac.uk For E2 reactions, the stereochemistry is dictated by the requirement for an anti-periplanar arrangement of the beta-proton and the leaving group. This can lead to the preferential formation of one alkene stereoisomer (E or Z). masterorganicchemistry.com
Conclusion and Future Research Directions
Synthesis of Current Research Trajectories
Current research involving compounds like (S)-2-HYDROXYBUTYL P-TOSYLATE is predominantly focused on their application as intermediates. The tosylation of an alcohol is a fundamental and well-established method to facilitate functional group transformations. nih.gov The key advantage of this process is that the formation of the tosylate from the alcohol proceeds with retention of stereochemistry at the chiral carbon center. masterorganicchemistry.com
The main trajectory of research, therefore, does not investigate the compound in isolation but rather employs it in multi-step syntheses. The tosylate group's high leaving group ability makes it a superior substrate for nucleophilic substitution reactions compared to the original hydroxyl group. masterorganicchemistry.comnih.gov Consequently, the principal application and research interest lie in reacting this compound with a diverse array of nucleophiles to generate a wide range of enantiomerically pure products. nih.gov This is particularly vital in the fields of pharmaceutical development and materials science, where the specific three-dimensional arrangement of atoms (chirality) can dictate biological activity or material properties. drugtargetreview.com
Emerging Methodologies and Unresolved Synthetic Challenges
The synthesis of tosylates from alcohols is a mature field, yet research continues to seek milder, more efficient, and environmentally benign methodologies. These emerging methods are directly applicable to the synthesis of this compound from (S)-2-butanol.
Emerging Methodologies: Recent advancements focus on catalytic systems that avoid stoichiometric amounts of traditional bases like pyridine (B92270), which can be difficult to remove. nih.gov Amine-free sulfonylation catalyzed by 4-methylpyridine (B42270) N-oxide is one such mild method that can be applied to base-sensitive substrates. organic-chemistry.org Furthermore, the use of metal triflates, such as ytterbium(III) trifluoromethanesulfonate (B1224126), has been shown to efficiently catalyze the reaction between alcohols and p-toluenesulfonic anhydride (B1165640) under neutral conditions. organic-chemistry.org Solvent-free approaches, employing mechanochemistry (grinding reactants together), also represent a green and efficient alternative for preparing alkyl tosylates. researchgate.net
| Methodology | Key Reagents/Catalysts | Advantages | Reference |
|---|---|---|---|
| Catalytic Amine-Free Sulfonylation | 4-Methylpyridine N-oxide, 4Å molecular sieves | Mild conditions, suitable for base-sensitive substrates. | organic-chemistry.org |
| Lanthanide Catalysis | Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3) | Neutral and mild conditions, high yields. | organic-chemistry.org |
| Indium Catalysis | Indium | Facile and efficient for preparing sulfonic esters. | organic-chemistry.org |
| Mechanochemistry (Solvent-Free) | Potassium carbonate (solid base) | Environmentally friendly, rapid, high yields. | researchgate.net |
Unresolved Synthetic Challenges: Despite the straightforward nature of synthesizing a simple secondary tosylate, challenges remain. A primary unresolved issue is the competition between the desired substitution reaction and potential side reactions. When p-toluenesulfonyl chloride is used, the chloride ion generated can act as a nucleophile, leading to the formation of the corresponding alkyl chloride as an undesired byproduct. nih.gov Furthermore, under certain basic conditions, elimination reactions can compete with substitution, particularly with secondary tosylates, leading to the formation of alkenes. Developing highly chemoselective tosylation methods that completely suppress these side reactions remains an active area of research. Scalability and the use of greener solvents and reagents for industrial-scale synthesis are also persistent challenges. researchgate.net
Prospective Avenues for Novel Applications and Derivatization
The future utility of this compound is intrinsically linked to the novel molecules that can be synthesized from it. Its value lies in its role as a chiral synthon.
Prospective Avenues for Novel Applications: The most significant prospective application is in asymmetric synthesis, particularly for the pharmaceutical industry. Many modern drugs are chiral, with often only one enantiomer providing the therapeutic effect while the other is inactive or may cause adverse effects. drugtargetreview.com The development of new synthetic routes that employ chiral building blocks like this compound is crucial for producing single-enantiomer drugs efficiently. bioengineer.org Future applications will likely see this compound used in the synthesis of novel chiral ligands for asymmetric catalysis, complex natural products, and advanced materials where molecular chirality influences function.
Derivatization: Derivatization is the core purpose of this compound. The tosylate group can be readily displaced by a wide range of nucleophiles, typically through an S(_N)2 mechanism, which results in the inversion of stereochemistry at the chiral center. This provides a reliable method for accessing a variety of (R)-2-substituted butane (B89635) derivatives from the (S)-alcohol precursor.
| Nucleophile | Reagent Example | Product Class (with inverted stereochemistry) |
|---|---|---|
| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | (R)-2-Azidobutane |
| Cyanide (CN⁻) | Sodium cyanide (NaCN) | (R)-2-Methylbutanenitrile |
| Amine (R-NH₂) | Ammonia (B1221849), Primary/Secondary Amines | (R)-sec-Butylamine derivatives |
| Halides (Br⁻, I⁻) | Sodium bromide (NaBr), Sodium iodide (NaI) | (R)-2-Bromobutane, (R)-2-Iodobutane |
| Thiolate (RS⁻) | Sodium thiomethoxide (NaSMe) | (R)-2-(Methylthio)butane |
| Hydroxide (B78521) (OH⁻) | Sodium hydroxide (NaOH) | (R)-2-Butanol |
This strategic conversion underscores the compound's role as a versatile intermediate, enabling access to a broad spectrum of chiral molecules from a readily available starting material. Future research will undoubtedly continue to exploit these derivatization pathways to construct novel and valuable chemical entities.
Q & A
Q. What are the recommended methodologies for synthesizing (S)-2-Hydroxybutyl p-tosylate with high enantiomeric purity?
- Methodological Answer : Synthesis involves:
- Chiral Precursor Selection : Start with (S)-2-hydroxybutanol to retain stereochemistry.
- Tosylation Reaction : React with p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere, using a base like pyridine or triethylamine to scavenge HCl .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC for enantiomeric purity >98%.
- Characterization : Confirm structure via H/C NMR (aromatic Ts protons at ~7.7 ppm, methylene signals at 3.5–4.0 ppm) and polarimetry for optical rotation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : Identify Ts-group protons (doublets at δ 7.2–7.8 ppm) and hydroxyl conversion (absence of OH peak at δ 1–5 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion peak ([M+H] expected at m/z ~286).
- Infrared (IR) Spectroscopy : Detect sulfonate ester stretch (~1360 cm) and absence of hydroxyl (~3300 cm) post-tosylation.
- Polarimetry : Measure specific rotation (e.g., [α] = +X°) to verify enantiopurity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields of this compound under varying catalytic conditions?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary factors (e.g., catalyst loading, solvent polarity, temperature) using a fractional factorial design to identify critical variables.
- Replicate Studies : Conduct triplicate runs to assess reproducibility.
- Statistical Analysis : Apply ANOVA to distinguish significant effects (p < 0.05) and optimize conditions via response surface methodology (RSM) .
- Controlled Environment : Ensure anhydrous conditions and inert gas purging to minimize side reactions (e.g., hydrolysis) .
Q. What strategies enhance the stability of this compound in solution for long-term storage?
- Methodological Answer :
- Solvent Selection : Use anhydrous, aprotic solvents (e.g., DCM, acetonitrile) to prevent hydrolysis.
- Storage Conditions : Store at –20°C under argon with molecular sieves (3Å) to absorb moisture.
- Stability Monitoring : Perform periodic HPLC analysis (C18 column, UV detection at 254 nm) to detect degradation products (e.g., free alcohol or p-toluenesulfonic acid) .
Data Contradiction and Analysis
Q. How should discrepancies in enantiomeric excess (ee) measurements between chiral HPLC and polarimetry be addressed?
- Methodological Answer :
- Cross-Validation : Calibrate HPLC with a chiral column (e.g., Chiralpak AD-H) using known standards. Compare results with polarimetry under identical temperature and solvent conditions.
- Error Analysis : Calculate relative standard deviation (RSD) across three replicates for each method.
- Systematic Review : Check for impurities (e.g., residual TsCl) via H NMR integration, which may skew polarimetry readings .
Experimental Design and Reporting
Q. How to design a kinetic study for the hydrolysis of this compound under aqueous conditions?
- Methodological Answer :
- Variable Control : Adjust pH (2–12), temperature (25–60°C), and ionic strength (buffer solutions).
- Rate Measurement : Use H NMR to track Ts-group peak disappearance or conduct titration with NaOH to quantify liberated p-toluenesulfonic acid.
- Data Modeling : Fit results to a pseudo-first-order kinetic model; calculate activation energy via Arrhenius plot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
